PEG-8 laurate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

35179-86-3 |

|---|---|

Formule moléculaire |

C28H56O10 |

Poids moléculaire |

552.7 g/mol |

Nom IUPAC |

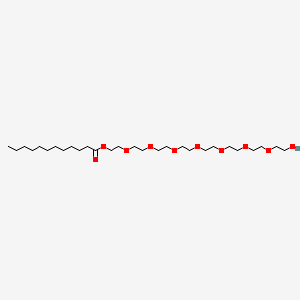

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |

InChI |

InChI=1S/C28H56O10/c1-2-3-4-5-6-7-8-9-10-11-28(30)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-29/h29H,2-27H2,1H3 |

Clé InChI |

MWEOKSUOWKDVIK-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCO |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of PEG-8 Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Polyethylene (B3416737) Glycol (8) Laurate (PEG-8 Laurate). The information is curated for researchers, scientists, and professionals in drug development who utilize this nonionic surfactant in their formulations. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations to illustrate key concepts.

Molecular and Physical Properties

This compound is the polyethylene glycol ester of lauric acid, with an average of 8 ethylene (B1197577) oxide units. Its structure, consisting of a hydrophilic polyoxyethylene head and a lipophilic laurate tail, dictates its amphiphilic nature and surfactant properties.

| Property | Value | Reference |

| INCI Name | This compound | [1][2] |

| CAS Number | 9004-81-3 | [3][4] |

| Molecular Formula | C₁₂H₂₅O(C₂H₄O)₈H (average) | [5] |

| Average Molecular Weight | ~553 g/mol | [6] |

| Physical Form | Clear, colorless to light yellow liquid | [1] |

| pH (3% aqueous solution) | 4.5 - 7.0 | [1] |

Solubility and Emulsification Properties

The balance between the hydrophilic and lipophilic portions of the this compound molecule is quantified by the Hydrophilic-Lipophilic Balance (HLB) value, which is crucial for its application as an emulsifier.

| Property | Value | Reference |

| Solubility | Soluble in water and oil. Dispersible in water. | [1][7] |

| HLB Value | 12.8 - 13 | [1][4] |

Surface Activity and Rheological Properties

As a surfactant, this compound effectively reduces surface tension and forms micelles in solution above a certain concentration. Its viscosity is a key parameter in formulation design.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 0.08% w/v (in aqueous solution) | |

| Surface Tension at CMC | ~35 mN/m | |

| Viscosity (kinematic) | 16 - 19 cSt (at 98.9 °C in water) | [6] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Molecular Weight

The average molecular weight of polymeric compounds like this compound is typically determined using techniques such as:

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common method.

-

Instrumentation: A liquid chromatograph equipped with a refractive index (RI) detector and a set of GPC columns suitable for the molecular weight range of the polymer.

-

Mobile Phase: A suitable solvent in which the polymer is fully soluble, such as tetrahydrofuran (B95107) (THF).

-

Standard Preparation: A series of well-characterized, narrow molecular weight distribution polystyrene or polyethylene glycol standards are prepared in the mobile phase.

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

-

Analysis: The standards are injected to create a calibration curve of log(Molecular Weight) versus elution time. The this compound sample is then injected, and its average molecular weight is determined from the calibration curve.

-

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value can be calculated theoretically or determined experimentally.

-

Griffin's Method (Theoretical Calculation):

-

HLB = 20 * (Mh / M)

-

Where Mh is the molecular mass of the hydrophilic portion (the polyethylene glycol chain) and M is the total molecular mass of the molecule.

-

-

-

Experimental Emulsification Method:

-

Materials: A series of oils with known required HLB values.

-

Procedure: a. Prepare a series of emulsions using a fixed concentration of this compound with each of the standard oils. b. The emulsions are prepared by mixing the oil and water phases with the surfactant and homogenizing them under standardized conditions. c. The stability of the resulting emulsions is observed over a period of time (e.g., 24 hours). d. The HLB value of the surfactant is considered to be equal to the required HLB of the oil that forms the most stable emulsion.

-

Determination of Solubility

-

Visual Method:

-

Prepare a series of vials with a fixed volume of the solvent (e.g., water, oil).

-

Incrementally add known amounts of this compound to each vial.

-

After each addition, the mixture is vigorously agitated and allowed to equilibrate.

-

The solubility is determined as the maximum concentration at which the this compound completely dissolves to form a clear solution without any visible particles or phase separation.

-

Determination of Viscosity

-

Rotational Viscometry:

-

Instrumentation: A rotational viscometer with appropriate spindles.

-

Sample Preparation: Prepare aqueous solutions of this compound at various concentrations.

-

Procedure: a. Calibrate the viscometer according to the manufacturer's instructions. b. Place the sample solution in the sample holder and allow it to reach thermal equilibrium at the desired temperature (e.g., 25 °C). c. Immerse the selected spindle into the solution to the marked depth. d. Rotate the spindle at a series of defined speeds (shear rates) and record the torque reading. e. The viscosity (in mPa·s or cP) is calculated from the torque, spindle geometry, and rotational speed.

-

Determination of Critical Micelle Concentration (CMC) and Surface Tension

-

Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method):

-

Instrumentation: A tensiometer.

-

Procedure: a. Prepare a stock solution of this compound in deionized water. b. Create a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC. c. Measure the surface tension of each solution, starting from the most dilute. d. Plot the surface tension as a function of the logarithm of the surfactant concentration. e. The point at which the slope of the curve changes sharply indicates the CMC. The surface tension value at this point is the surface tension at the CMC.

-

Visualizations

Structure-Property Relationship of this compound

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. PEG-8 Dilaurate | Cosmetic Ingredients Guide [ci.guide]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound, 9004-81-3 [thegoodscentscompany.com]

- 5. sfdchem.com [sfdchem.com]

- 6. GSRS [precision.fda.gov]

- 7. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Synthesis and Purification of PEG-8 Laurate

For Researchers, Scientists, and Drug Development Professionals

Polyethylene (B3416737) Glycol (PEG)-8 Laurate, a nonionic surfactant, is the monoester of lauric acid and polyethylene glycol 400. Its synthesis and purification are critical processes that determine its final properties and suitability for various applications, including as an emulsifier, solubilizer, and penetration enhancer in pharmaceutical and cosmetic formulations. This guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for PEG-8 Laurate, complete with experimental protocols and comparative data.

Synthesis of this compound

The primary route for synthesizing this compound is the esterification of lauric acid with polyethylene glycol (PEG) 400, which has an average of eight to nine repeating ethylene (B1197577) oxide units.[1][2] This reaction can be achieved through chemical catalysis, enzymatic catalysis, or transesterification.

Chemical Synthesis

Chemical synthesis involves the direct esterification of lauric acid and PEG 400, typically in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and the impurity profile of the final product.

Common Chemical Synthesis Methods:

-

Acid Catalysis: Strong acids such as p-toluenesulfonic acid (p-TSA) and cesium heteropoly acids are effective catalysts for this esterification.[1] Reactions are typically conducted at elevated temperatures, often under a nitrogen flow or vacuum to remove the water formed during the reaction and drive the equilibrium towards the product.[1]

-

Base Catalysis: Alkaline catalysts, including potassium hydroxide (B78521) and sodium methoxide (B1231860), can also be employed.[3] These reactions may proceed at slightly lower temperatures compared to acid-catalyzed methods.[3]

Table 1: Comparison of Chemical Synthesis Parameters for PEG Esters

| Parameter | Acid Catalysis (p-TSA) | Heterogeneous Acid Catalysis (Cesium HPA)[1] | Base Catalysis (Potassium Hydroxide)[3] |

| Reactants | Lauric Acid, PEG 400 | Oleic Acid, PEG 600 | Fatty Acid, PEG 2000 |

| Catalyst | p-Toluenesulfonic Acid | Cesium Heteropoly Acid | Potassium Hydroxide |

| Catalyst Conc. | Not specified | 4% (w/w) | 0.1% (w/w of PEG) |

| Molar Ratio (Acid:PEG) | Typically 1:1 to 1:1.2 | 1:1 and 1:4 | 1:2 |

| Temperature | High temperatures (e.g., >180°C) are common but can lead to side products.[3] | 130 - 150°C | 100 - 110°C |

| Reaction Time | Varies | 1 - 24 hours | 5 hours |

| Yield/Conversion | Not specified | High conversion, 100% selectivity to monoester at 1:4 ratio | 96.8% conversion |

| Notes | High temperatures can lead to coloration and byproducts.[3] | Heterogeneous catalyst allows for easier separation. Selectivity is highly dependent on the molar ratio. | Reaction conducted under vacuum to remove byproducts. |

Experimental Protocol: Acid-Catalyzed Esterification (Adapted for this compound)

This protocol is adapted from a similar procedure for polyethylene glycol monooleate.[1]

-

Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add lauric acid and polyethylene glycol 400 in a 1:1.1 molar ratio.

-

Catalyst Addition: Add p-toluenesulfonic acid (0.5-1.0% by weight of the total reactants).

-

Reaction: Heat the mixture to 140-160°C with vigorous stirring under a slow stream of nitrogen. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value becomes constant.

-

Neutralization: After completion, cool the reaction mixture to 80-90°C and neutralize the catalyst with an appropriate base (e.g., sodium bicarbonate solution) until a neutral pH is achieved.

-

Purification: The crude product can then be purified using the methods described below.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under milder reaction conditions and often with higher selectivity, thus reducing the formation of byproducts.[4] Lipases are the most commonly used enzymes for this esterification.

Key Parameters in Enzymatic Synthesis:

-

Enzyme: Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are frequently used due to their stability and reusability.

-

Molar Ratio: An excess of one of the reactants is often used to drive the reaction towards completion.

-

Temperature: Optimal temperatures are typically in the range of 40-70°C.

-

Water Activity: The water content of the reaction medium is a critical parameter that needs to be controlled to favor synthesis over hydrolysis.

Table 2: Parameters for Enzymatic Synthesis of PEG Esters

| Parameter | Pancreatic Lipase[4] |

| Reactants | Lauric Acid, PEG 400 |

| Enzyme | Pancreatic Lipase |

| Molar Ratio (Acid:PEG) | 1:1.8 |

| Temperature | 25°C |

| Reaction Time | 48 hours |

| Yield | 78% |

| Solvent | Benzene (B151609)/Hexane (2:3) |

| Water Content | < 0.2% |

Experimental Protocol: Enzymatic Esterification

This protocol is based on a general procedure for lipase-catalyzed esterification.[4]

-

Reactant and Enzyme Preparation: In a sealed flask, dissolve lauric acid and polyethylene glycol 400 in a suitable organic solvent (e.g., a mixture of benzene and hexane) at the desired molar ratio. Add the immobilized lipase (e.g., 5-10% by weight of substrates).

-

Reaction: Incubate the mixture in a shaker at the optimal temperature (e.g., 25°C) for 48 hours or until maximum conversion is achieved.

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude this compound can be purified as described in the following section.

Transesterification

Transesterification of a fatty acid methyl ester (e.g., methyl laurate) with PEG 400 is another viable synthesis route. This method can offer high conversion rates at relatively low temperatures.[3]

Experimental Protocol: Transesterification

This protocol is adapted from a patent describing the synthesis of polyethylene glycol fatty acid esters.[3]

-

Reactant and Catalyst Addition: In a reaction flask equipped with a stirrer, thermometer, and vacuum distillation setup, add polyethylene glycol 400 and methyl laurate in a 1:1 to 1:2.5 molar ratio. Add an alkaline catalyst such as sodium methoxide (e.g., 0.5g of a 30% solution in methanol (B129727) for a 0.05 mol scale reaction).

-

Reaction: Heat the mixture to 100-120°C under vacuum (-0.096 to -0.098 MPa). The methanol byproduct will be removed by distillation.

-

Monitoring and Completion: The reaction is typically complete within 1-10 hours, achieving a high conversion ratio (e.g., >97%).

-

Purification: The product can be used directly or further purified if necessary.

Purification of this compound

The primary impurities in the crude product are unreacted lauric acid, unreacted PEG 400, and the diester byproduct (PEG-8 dilaurate). The choice of purification method depends on the desired purity level and the scale of the operation.

Column Chromatography

Column chromatography is a highly effective method for separating the monoester from the starting materials and the diester.

-

Silica (B1680970) Gel Chromatography: A stationary phase of silica gel can be used with a gradient elution of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For PEG-containing compounds, solvent systems like chloroform/methanol or dichloromethane/methanol are often effective.

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to remove unreacted PEG and lauric acid from the larger this compound.

Fractional Distillation

Due to the differences in boiling points between this compound and its potential impurities, fractional distillation under reduced pressure can be an effective purification method, particularly for larger-scale production.[5]

Precipitation/Solvent Extraction

This method relies on the differential solubility of the components. For example, unreacted lauric acid can be removed by washing with an alkaline solution. The product can then be extracted with a suitable organic solvent.

Visualization of Workflows

Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Purification Workflow:

Caption: Common purification methods for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is suitable for quantifying the monoester, diester, and unreacted starting materials.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the ester and determine the degree of esterification.[7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic ester carbonyl peak, confirming the formation of the product.[7]

-

Acid Value Titration: This method is used to quantify the amount of unreacted lauric acid in the product.

-

Saponification Value: This value is characteristic of the ester and can be used to determine the purity of the product.[9]

This guide provides a foundational understanding of the synthesis and purification of this compound. The specific conditions for both synthesis and purification may require optimization based on the desired product specifications and the scale of production.

References

- 1. researchgate.net [researchgate.net]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. CN102532519B - Preparation method of polyethylene glycol fatty acid ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. makingcosmetics.com [makingcosmetics.com]

Critical Micelle Concentration of PEG-8 Laurate in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of PEG-8 Laurate (polyethylene glycol (8) monolaurate) in aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development who utilize this nonionic surfactant in their work. This compound is a valuable excipient in pharmaceutical formulations, acting as a solubilizer, emulsifier, and penetration enhancer.[1][2][3][4] A thorough understanding of its CMC is crucial for optimizing its performance in various applications.

Quantitative Data on Critical Micelle Concentration

The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[5][6] Below the CMC, surfactants primarily exist as individual molecules, whereas above the CMC, they form organized structures known as micelles. This transition dramatically alters the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.

Currently, publicly available quantitative data on the CMC of this compound under varied conditions is limited. However, a key study has determined the CMC in an aqueous solution at a standard temperature.

| Parameter | Value | Experimental Conditions | Method | Reference |

| Critical Micelle Concentration (CMC) | ~0.1 mM | Aqueous solution at 25 °C | Tensiometry (Du Noüy ring method) | [5][6][7] |

Factors Influencing the Critical Micelle Concentration

The CMC of a nonionic surfactant like this compound can be influenced by several factors. While specific data for this compound is not extensively available, the general behavior of nonionic surfactants provides valuable insights:

-

Temperature: For many nonionic surfactants, an increase in temperature leads to a decrease in the CMC.[8][9][10][11][12] This is often attributed to the dehydration of the polyethylene (B3416737) glycol chains, which reduces their hydrophilicity and favors micellization. However, some studies on other nonionic surfactants have shown a U-shaped relationship, where the CMC initially decreases with temperature and then increases.[10]

-

pH: As a nonionic surfactant, the CMC of this compound is generally expected to be relatively insensitive to changes in pH.

-

Electrolytes (Salts): The addition of electrolytes, such as sodium chloride (NaCl), can have a variable effect on the CMC of nonionic surfactants. In some cases, the addition of salt has been shown to have a minimal effect on the CMC of nonionic surfactants.[13][14] In other instances, salts can decrease the CMC by "salting out" the surfactant monomers, which promotes their aggregation into micelles.[15][16][17]

Caption: Logical relationship of factors influencing the CMC of this compound.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The following sections provide detailed methodologies for the most common approaches.

Surface Tensiometry (Du Noüy Ring Method)

This is a classical and widely used method for determining the CMC of surfactants. It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant.[5][6]

Protocol:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range above and below the expected CMC (~0.1 mM). Use high-purity water to minimize contaminants.

-

Instrumentation: Utilize a tensiometer equipped with a platinum Du Noüy ring. Ensure the ring is meticulously cleaned before each measurement, typically by rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) followed by distilled water and then flaming to red heat to remove any organic residues.

-

Measurement Procedure: a. Pour a surfactant solution into a clean sample vessel. b. Position the vessel on the tensiometer's sample stage. c. Immerse the platinum ring into the solution. d. Slowly raise the ring through the liquid-air interface. A liquid lamella will be formed. e. The tensiometer measures the force required to pull the ring through the interface. The maximum force just before the lamella breaks is recorded. f. The surface tension is calculated from this maximum force, taking into account the ring's dimensions and a correction factor.

-

Data Analysis: a. Plot the surface tension as a function of the logarithm of the this compound concentration. b. The resulting graph will typically show two linear regions with different slopes. c. The CMC is determined from the point of intersection of these two lines.

Fluorescence Spectroscopy (Pyrene Probe Method)

This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment, leading to a change in its fluorescence spectrum.[18][19][20][21]

Protocol:

-

Preparation of Solutions: a. Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol). b. Prepare a series of this compound solutions in high-purity water, bracketing the expected CMC. c. Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement Procedure: a. Set the excitation wavelength for pyrene (typically around 335 nm). b. Record the emission spectra for each sample, typically from 350 nm to 500 nm. c. Pay close attention to the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks in the pyrene emission spectrum.

-

Data Analysis: a. Calculate the ratio of the intensities of the third and first peaks (I3/I1) for each surfactant concentration. b. Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration. c. The plot will typically show a sigmoidal curve. The CMC is often determined from the inflection point of this curve, which can be found by taking the first derivative of the curve.

Conductivity Measurement

This method is most suitable for ionic surfactants, as the formation of micelles leads to a noticeable change in the conductivity of the solution due to the binding of counter-ions to the micelles. For nonionic surfactants like this compound, the change in conductivity at the CMC is generally negligible, making this method less reliable for this type of surfactant.[5]

Caption: A generalized experimental workflow for determining the CMC.

Applications in Drug Development

The CMC is a critical parameter in drug development for several reasons:

-

Solubilization of Poorly Soluble Drugs: Above the CMC, the hydrophobic cores of micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations.

-

Drug Delivery Systems: Micelles can serve as nanocarriers for targeted drug delivery. Understanding the CMC helps in designing stable micellar formulations that do not prematurely dissociate upon dilution in the body.

-

Emulsion and Suspension Stabilization: As an emulsifier, the effectiveness of this compound is related to its ability to adsorb at oil-water interfaces and form stable micelles.

References

- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound, 9004-81-3 [thegoodscentscompany.com]

- 4. This compound | CAS#:35179-86-3 | Chemsrc [chemsrc.com]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. globaljournals.org [globaljournals.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Influence of Surfactants on Sodium Chloride Crystallization in Confinement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 17. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. agilent.com [agilent.com]

- 21. rsc.org [rsc.org]

Understanding the Hydrophilic-Lipophilic Balance (HLB) of PEG-8 Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for the selection and application of non-ionic surfactants in various scientific and industrial fields, most notably in the formulation of emulsions and drug delivery systems. This guide provides a comprehensive technical overview of the HLB of PEG-8 Laurate, a versatile non-ionic surfactant. This compound, the polyethylene (B3416737) glycol ester of lauric acid, is widely utilized for its emulsifying, solubilizing, and stabilizing properties.[1][2] This document will delve into the theoretical and experimental determination of its HLB value, present key physicochemical data, and illustrate its application in a typical experimental workflow.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this surfactant.

| Property | Value | Reference |

| Chemical Name | Polyoxyethylene (8) monolaurate | [3] |

| Molecular Formula | C28H56O10 | [4] |

| Average Molecular Weight | ~553 Da | [4][5] |

| HLB Value | ~13 | [3][6] |

| Saponification Value | 85-95 mg KOH/g | [7] |

| Appearance | Light yellow liquid | [7] |

| Solubility | Soluble in water | [3][6] |

| pH (5% aqueous solution) | 5.5-7.0 | [7] |

Theoretical and Experimental Determination of HLB

The HLB value of a surfactant, a measure of its degree of hydrophilicity or lipophilicity, can be determined through several theoretical and experimental methods.[8] For non-ionic surfactants like this compound, the most common methods are Griffin's method and Davies' method.

Griffin's Method

Developed by William C. Griffin in 1949, this was the first successful attempt at a quantitative characterization of non-ionic surfactants.[8] The HLB scale ranges from 0 to 20, where a lower value indicates a more lipophilic (oil-soluble) surfactant, and a higher value signifies a more hydrophilic (water-soluble) surfactant.[8]

Calculation based on Molecular Weight:

For polyoxyethylene esters of fatty acids like this compound, Griffin's formula is:

HLB = 20 * (Mh / M) [8]

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the polyethylene glycol head).

-

M is the molecular mass of the entire molecule.

Calculation based on Saponification Value:

For fatty acid esters of polyhydric alcohols, the HLB can also be calculated experimentally using the saponification value of the ester and the acid value of the fatty acid.[8]

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid.

Experimental Protocol for Saponification Value Determination:

The saponification value, a measure of the free and esterified acids, is determined by titrating the excess alkali after saponification of the surfactant. A general procedure is as follows:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample into a flask.

-

Saponification: Add a standardized solution of alcoholic potassium hydroxide (B78521) (KOH) to the flask.

-

Reflux: Heat the mixture under reflux for a specified time (e.g., 30-60 minutes) to ensure complete saponification.

-

Titration: After cooling, titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).

-

Blank Determination: Perform a blank titration without the surfactant sample to determine the initial amount of KOH.

-

Calculation: The saponification value (S) is calculated using the difference in the titration volumes between the blank and the sample.

Davies' Method

In 1957, Davies proposed a method that calculates the HLB value based on the contribution of various chemical groups within the surfactant molecule. This method offers the advantage of accounting for the influence of different hydrophilic and lipophilic groups.[8]

The formula is as follows:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [9]

Each functional group is assigned a specific number. To calculate the HLB of this compound using this method, one would identify all the hydrophilic (e.g., -O-, -OH) and lipophilic (e.g., -CH2-, -CH3) groups, sum their respective group numbers, and apply the formula.

Application in Drug Delivery: Formulation of Nanoparticles

This compound and other non-ionic surfactants are instrumental in the development of advanced drug delivery systems, such as polymeric nanoparticles and self-emulsifying drug delivery systems (SEDDS).[10][11] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The following diagram illustrates a typical workflow for the formulation and characterization of drug-loaded nanoparticles using a non-ionic surfactant like this compound.

Conclusion

The Hydrophilic-Lipophilic Balance is an indispensable tool for formulators, and a thorough understanding of the HLB of surfactants like this compound is paramount for successful product development. With an HLB value of approximately 13, this compound is a predominantly hydrophilic surfactant, making it an excellent choice for creating oil-in-water emulsions and for solubilizing lipophilic active ingredients in aqueous systems. The theoretical and experimental methods outlined in this guide provide a robust framework for determining and applying HLB values in research and development, particularly in the promising field of advanced drug delivery systems. The versatility and favorable safety profile of this compound will undoubtedly continue to make it a valuable excipient for scientists and drug development professionals.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ewg.org [ewg.org]

- 3. This compound, 9004-81-3 [thegoodscentscompany.com]

- 4. This compound | 35179-86-3 [chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | Cosmetic Ingredients Guide [ci.guide]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 10. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

A Comprehensive Technical Guide to the Solubility of PEG-8 Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of PEG-8 laurate, a nonionic surfactant of significant interest in the pharmaceutical and cosmetic industries. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing a robust framework for determining solubility, including detailed experimental protocols and data presentation standards.

Introduction to this compound

Polyethylene (B3416737) glycol (PEG-8) laurate is the polyethylene glycol ester of lauric acid, with an average of 8 ethylene (B1197577) oxide units. It functions as an emulsifier, surfactant, and solubilizing agent.[1] Its amphiphilic nature, with a hydrophilic polyethylene glycol chain and a lipophilic laurate tail, governs its solubility in various media. The Hydrophilic-Lipophilic Balance (HLB) of this compound is approximately 13, indicating good water solubility and utility in oil-in-water emulsions.[2][3] Understanding its solubility in organic solvents is critical for the formulation of a wide range of products, including topical drug delivery systems, oral formulations, and cosmetics.

Qualitative Solubility Profile

Based on available technical data sheets and safety reports, this compound exhibits solubility in a range of polar and non-polar organic solvents. This qualitative information provides a foundational understanding of its behavior.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solubility Description | Reference |

| Ethanol | Soluble | [4] |

| Acetone | Soluble | |

| Toluene | Soluble | [4] |

| Isopropanol | Soluble | [4] |

| Mineral Oil | Insoluble | [4] |

While this information is useful for initial screening, quantitative data is essential for precise formulation development.

Quantitative Determination of this compound Solubility: Experimental Protocols

The absence of readily available quantitative solubility data necessitates a standardized experimental approach. The following protocols are designed to provide accurate and reproducible results. The primary recommended method is the Isothermal Equilibrium Method , followed by either gravimetric or spectrophotometric analysis to determine the concentration of the dissolved solute.

Isothermal Equilibrium Method

This method involves preparing a saturated solution of this compound in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.[5]

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials with solvent-resistant caps

-

Oven for gravimetric analysis

-

UV-Vis Spectrophotometer (for spectrophotometric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette, avoiding any undissolved solid.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.

-

Quantification of Dissolved this compound

This is a direct and simple method for determining the concentration of the dissolved solute.[5][6]

Procedure:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not degrade the this compound.

-

Once the solvent is fully evaporated, place the vial in an oven at a temperature below the boiling point of this compound (e.g., 60-70°C) until a constant weight is achieved.

-

Cool the vial in a desiccator and weigh it accurately.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility in g/100 mL or other desired units.

This method is suitable if this compound has a chromophore or can be derivatized to produce a colored compound. It is generally more sensitive than the gravimetric method.[7][8]

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Solubility of this compound in Various Organic Solvents at 25°C (Template)

| Organic Solvent | Method of Analysis | Solubility ( g/100 mL) | Standard Deviation |

| Ethanol | Gravimetric | [Insert Data] | [Insert Data] |

| Acetone | Gravimetric | [Insert Data] | [Insert Data] |

| Toluene | Gravimetric | [Insert Data] | [Insert Data] |

| Isopropanol | Gravimetric | [Insert Data] | [Insert Data] |

| Ethyl Acetate | Gravimetric | [Insert Data] | [Insert Data] |

| Methanol | Gravimetric | [Insert Data] | [Insert Data] |

| Dichloromethane | Gravimetric | [Insert Data] | [Insert Data] |

| [Other Solvents] | [Select Method] | [Insert Data] | [Insert Data] |

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding the logical progression of the solubility determination process.

Conclusion

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. This compound, 9004-81-3 [thegoodscentscompany.com]

- 3. future4200.com [future4200.com]

- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of PEG-8 Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) esters of fatty acids, such as PEG-8 laurate, are nonionic surfactants widely utilized in the pharmaceutical, cosmetic, and biotechnology industries. Their function as emulsifiers, solubilizers, and formulation enhancers makes them critical components in a variety of products. A thorough understanding of the thermal stability and degradation profile of this compound is paramount for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat sterilization or long-term storage under varying temperature conditions. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its degradation pathways, thermal analysis data, and the experimental protocols used for its characterization.

Thermal Stability of this compound

The thermal stability of this compound is intrinsically linked to the stability of its two constituent parts: the polyethylene glycol (PEG) backbone and the laurate ester group. The degradation of the PEG chain typically proceeds via random chain scission of the ether (C-O) and carbon-carbon (C-C) bonds. This process is generally initiated at elevated temperatures and can be influenced by the presence of oxygen.

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in publicly accessible literature, the thermal behavior can be inferred from studies on similar PEG compounds. For polyethylene glycols, the onset of thermal decomposition is dependent on the molecular weight, with lower molecular weight PEGs generally exhibiting lower decomposition temperatures. Studies on PEG 6000 have shown that in an inert atmosphere, significant weight loss begins above 350°C. However, in the presence of air, oxidative degradation can commence at much lower temperatures, with the formation of low molecular weight esters, including formic esters, observed at temperatures as low as 80°C. The presence of the laurate ester group in this compound is expected to influence its overall thermal stability.

Degradation Profile

The degradation of this compound involves a complex series of reactions affecting both the polyether backbone and the ester linkage.

Polyethylene Glycol Backbone Degradation

The thermal degradation of the PEG chain follows a free-radical mechanism. Homolytic cleavage of C-O and C-C bonds leads to the formation of various radical species. These radicals can then undergo further reactions such as hydrogen abstraction and chain scission, resulting in a variety of volatile and non-volatile degradation products.

Primary Degradation Products of the PEG Backbone:

-

Aldehydes: Formaldehyde and acetaldehyde (B116499) are common degradation products.

-

Ethers: Smaller polyether fragments.

-

Alcohols: Formation of hydroxyl-terminated species.

-

Formic Esters: Resulting from oxidative degradation.

Ester Group Degradation

The laurate ester linkage is also susceptible to thermal degradation, primarily through hydrolysis and pyrolysis.

-

Hydrolysis: In the presence of water, the ester bond can hydrolyze to yield polyethylene glycol and lauric acid. This reaction is accelerated by acidic or basic conditions and elevated temperatures.

-

Pyrolysis: At higher temperatures, the ester group can undergo pyrolysis, leading to the formation of various smaller molecules. The specific products will depend on the pyrolysis conditions.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative thermal properties of polyethylene glycol, which constitutes the main backbone of the molecule. This data can serve as a baseline for understanding the potential thermal behavior of this compound.

Table 1: Representative Thermal Properties of Polyethylene Glycol (PEG)

| Property | Value Range | Method of Analysis |

| Onset of Decomposition (N2) | 340 - 410 °C (dependent on molecular weight) | TGA |

| Peak Decomposition Temp (N2) | ~410 °C | TGA |

| Onset of Decomposition (Air) | 170 - 255 °C | TGA |

| Melting Point | 4 - 65 °C (dependent on molecular weight) | DSC |

Note: This data is for pure PEG and may not directly reflect the properties of this compound.

Experimental Protocols

To accurately determine the thermal stability and degradation profile of this compound, a combination of analytical techniques is employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its weight loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

The analysis is performed under a controlled atmosphere, typically nitrogen (for inert conditions) or air (for oxidative conditions).

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, peak decomposition temperature, and percentage of weight loss at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of transitions of this compound.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (melting) and exothermic (crystallization) events, as well as changes in heat capacity (glass transition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Methodology:

-

A small amount of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (e.g., helium).

-

The thermal degradation products are directly introduced into the injection port of a gas chromatograph (GC).

-

The degradation products are separated based on their boiling points and affinity for the GC column.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualization

Caption: Workflow for the thermal analysis of this compound.

Caption: Simplified degradation pathways of this compound.

Conclusion

The thermal stability and degradation profile of this compound are critical parameters for its application in various formulations. While specific data for this compound is limited, an understanding of the degradation mechanisms of its polyethylene glycol and laurate ester components provides a strong foundation for predicting its behavior. The primary degradation pathways involve random chain scission of the PEG backbone and hydrolysis or pyrolysis of the ester linkage. For precise characterization, a comprehensive analytical approach utilizing TGA, DSC, and Py-GC-MS is essential. This guide provides the foundational knowledge and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively evaluate and manage the thermal stability of this compound in their product development endeavors.

Spectroscopic Characterization of PEG-8 Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of PEG-8 laurate, a widely used nonionic surfactant in the pharmaceutical, cosmetic, and chemical industries. Employing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document details the structural elucidation and functional group analysis of this important polymer.

Introduction to this compound

This compound is the ester of lauric acid and polyethylene (B3416737) glycol (PEG) with an average of eight repeating ethylene (B1197577) oxide units.[1][2] Its amphiphilic nature, arising from the hydrophilic PEG chain and the lipophilic laurate tail, makes it an effective emulsifier, solubilizer, and wetting agent.[3] Accurate and thorough characterization of its chemical structure is paramount for ensuring its quality, performance, and safety in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation and purity assessment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the laurate and PEG moieties.

Key ¹H NMR Signal Assignments for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.2-4.3 | Triplet | -CH₂ -O-C(=O)- (Protons on the PEG chain adjacent to the ester linkage) |

| ~3.6-3.7 | Multiplet | -O-CH₂ -CH₂ -O- (Repeating ethylene glycol units of the PEG backbone)[4] |

| ~2.3 | Triplet | -C(=O)-CH₂ - (Protons on the laurate chain alpha to the carbonyl group) |

| ~1.6 | Multiplet | -C(=O)-CH₂-CH₂ - (Protons on the laurate chain beta to the carbonyl group) |

| ~1.2-1.4 | Multiplet | -(CH₂ )₈- (Methylene protons of the laurate fatty acid chain) |

| ~0.88 | Triplet | -CH₃ (Terminal methyl protons of the laurate chain) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument parameters.

The integration of these signals can be used to confirm the average number of ethylene oxide units and to assess the degree of esterification.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, identifying the different carbon environments within the this compound molecule.

Key ¹³C NMR Signal Assignments for this compound:

| Chemical Shift (δ) ppm | Assignment |

| ~173-174 | C =O (Carbonyl carbon of the laurate ester)[5] |

| ~70-71 | -O-C H₂-C H₂-O- (Repeating ethylene glycol units of the PEG backbone)[6] |

| ~68-69 | -C H₂-O-C(=O)- (Carbon on the PEG chain adjacent to the ester linkage)[6] |

| ~63-64 | HO-C H₂- (Terminal methylene (B1212753) carbon of the PEG chain, if unesterified) |

| ~34 | -C(=O)-C H₂- (Carbon on the laurate chain alpha to the carbonyl group) |

| ~32 | -(C H₂)₈- (Methylene carbons of the laurate fatty acid chain) |

| ~29 | -(C H₂)₈- (Methylene carbons of the laurate fatty acid chain) |

| ~25 | -C(=O)-CH₂-C H₂- (Carbon on the laurate chain beta to the carbonyl group) |

| ~22 | -C H₂-CH₃ (Methylene carbon adjacent to the terminal methyl group of the laurate chain) |

| ~14 | -C H₃ (Terminal methyl carbon of the laurate chain) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Key FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3450 (broad) | O-H stretch | Terminal hydroxyl group of PEG |

| ~2920, ~2850 | C-H stretch (asymmetric and symmetric) | Methylene groups of PEG and laurate chains[7] |

| ~1730-1740 | C=O stretch | Ester carbonyl group[8] |

| ~1465 | C-H bend (scissoring) | Methylene groups |

| ~1100 | C-O-C stretch (ether) | PEG backbone[8] |

| ~950, ~840 | C-O stretch | PEG backbone |

The strong C=O stretching vibration is a definitive indicator of the ester linkage, while the prominent C-O-C stretching band confirms the presence of the polyethylene glycol backbone.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the sample and the desired resolution of the spectra.[9]

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a thin layer of the solid/waxy sample directly onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[10]

Instrumentation and Parameters:

-

Spectrometer: A standard FTIR spectrometer equipped with a single-reflection ATR accessory.[7]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.[10]

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jascoinc.com [jascoinc.com]

In-Depth Technical Guide: The Molecular Interaction of PEG-8 Laurate with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene (B3416737) Glycol (PEG)-8 Laurate, a nonionic surfactant, is widely utilized in pharmaceutical and cosmetic formulations as a solubilizer, emulsifier, and penetration enhancer. Its efficacy, particularly in transdermal drug delivery, is intrinsically linked to its interaction with the lipid bilayers of biological membranes. This guide provides a comprehensive overview of the molecular-level interactions between PEG-8 Laurate and cell membranes, detailing the physicochemical principles governing these interactions, the resultant changes in membrane properties, and the subsequent cellular signaling cascades. This document synthesizes available quantitative data, outlines key experimental methodologies, and presents visual representations of the underlying mechanisms to serve as a critical resource for researchers in the field.

Introduction to this compound

This compound is the polyethylene glycol ester of lauric acid, with the "8" denoting the average number of ethylene (B1197577) oxide units in the PEG chain.[1] This amphipathic structure, comprising a hydrophilic PEG headgroup and a lipophilic lauric acid tail, enables it to reduce the surface tension at oil-water interfaces, making it an effective surfactant and emulsifier.[2][3] In the context of drug delivery, its primary role is to reversibly decrease the barrier resistance of the stratum corneum, thereby enhancing the penetration of active pharmaceutical ingredients.[4]

Molecular Mechanism of Membrane Interaction

The interaction of this compound with a biological membrane is a multi-stage process governed by its concentration relative to its Critical Micelle Concentration (CMC).

-

Monomeric Interaction (Below CMC): At concentrations below the CMC, this compound exists as individual monomers in solution. These monomers can partition into the lipid bilayer. The lipophilic laurate tail inserts into the hydrophobic core of the membrane, while the hydrophilic PEG chain resides at the membrane-water interface. This insertion disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity.[5]

-

Micellar Interaction (At or Above CMC): Once the concentration of this compound reaches its CMC, the monomers self-assemble into micelles. At and above the CMC, a more dramatic interaction with the membrane occurs. The micelles can act as reservoirs, supplying monomers to the membrane, which can lead to the solubilization of membrane lipids and, at higher concentrations, cause cell lysis.[6] The partitioning of a sufficient number of monomers into the membrane is a prerequisite for permeabilization.[7]

Logical Flow of this compound-Membrane Interaction

Caption: Concentration-dependent interaction of this compound with a lipid bilayer.

Quantitative Analysis of Membrane Interactions

While specific quantitative data for this compound is not extensively available in the public literature, the following table summarizes key parameters for nonionic surfactants and PEGylated lipids, which can serve as a reference.

| Parameter | Typical Value/Effect | Significance | Experimental Technique |

| Critical Micelle Concentration (CMC) | Varies (surfactant-specific) | Concentration at which micelles form; delineates monomeric vs. micellar interaction regimes. | Surface Tensiometry, Dye Solubilization |

| Membrane Fluidity | Increase | Disruption of lipid packing; enhanced permeability. | Fluorescence Anisotropy/Polarization |

| Lipid Phase Transition Temperature (Tm) | Broadened and shifted | Alteration of lipid cooperativity and membrane stability. PEGylation can increase Tm.[8] | Differential Scanning Calorimetry (DSC) |

| Partition Coefficient (Log P) | Surfactant- and lipid-dependent | Governs the distribution of monomers between the aqueous phase and the membrane core. | Equilibrium Dialysis, Fluorescence Spectroscopy |

| Cell Viability | Decreases with increasing concentration | Cytotoxicity, particularly at and above the CMC. | MTT Assay, Trypan Blue Exclusion |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tension Measurement

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measurement: Use a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface and the onset of micelle formation.

Assessment of Membrane Fluidity using Fluorescence Anisotropy

Method: Steady-State Fluorescence Anisotropy with a Lipophilic Probe (e.g., DPH or TMA-DPH)

-

Liposome (B1194612) Preparation: Prepare unilamellar liposomes from a defined lipid composition (e.g., DPPC) using methods such as thin-film hydration followed by extrusion.

-

Probe Incorporation: Incorporate a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) into the liposomes by incubation.

-

Treatment: Add varying concentrations of this compound to the liposome suspension.

-

Measurement: Use a fluorometer equipped with polarizers to measure the fluorescence anisotropy (r). Excite the sample with vertically polarized light and measure the emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane.

-

Calculation: Calculate the anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is the grating correction factor. A decrease in anisotropy indicates an increase in membrane fluidity.[9]

Workflow for Studying Surfactant-Membrane Interaction

Caption: Experimental workflow for analyzing this compound's effect on model membranes.

Analysis of Lipid Phase Transition by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) with and without this compound.

-

DSC Measurement: Place a known amount of the liposome suspension in an aluminum DSC pan and seal it. Use a reference pan with buffer. Scan the sample over a temperature range that encompasses the lipid's phase transition temperature (Tm).[10]

-

Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. Analyze the peak to determine the Tm (peak temperature) and the enthalpy of the transition (area under the peak). A broadening of the peak and a shift in Tm indicate that this compound has perturbed the lipid packing and cooperativity.[8]

Cellular Consequences and Signaling Pathways

The perturbation of the cell membrane by this compound is not a passive event but can trigger specific downstream signaling cascades. A primary consequence of membrane disruption is the loss of ion homeostasis, particularly an influx of extracellular calcium (Ca2+).[11]

Calcium-Mediated Signaling

The sudden increase in intracellular Ca2+ acts as a second messenger, activating a host of downstream effectors. While direct evidence for this compound is limited, studies on PEGs and other surfactants suggest the activation of inflammatory and apoptotic pathways.[12][13]

-

Membrane Disruption: this compound monomers insert into the plasma membrane, increasing its permeability.

-

Calcium Influx: This leads to a rapid influx of Ca2+ from the extracellular space.[14]

-

Activation of Signaling Cascades: The elevated intracellular Ca2+ can activate various enzymes and transcription factors, including:

-

Protein Kinase C (PKC): Can be activated by Ca2+ and diacylglycerol, leading to the phosphorylation of numerous target proteins involved in cell proliferation and apoptosis.

-

Calcineurin: A Ca2+-dependent phosphatase that can dephosphorylate and activate transcription factors like NFAT (Nuclear Factor of Activated T-cells).

-

NLRP3 Inflammasome: Ca2+ dysregulation is a known trigger for the assembly of the NLRP3 inflammasome, which leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β.[15][16]

-

Apoptosis Induction: Sustained high levels of intracellular Ca2+ can lead to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in programmed cell death (apoptosis).

-

Signaling Pathway Induced by Membrane Disruption

Caption: Potential signaling cascade initiated by this compound-induced membrane disruption.

Conclusion

The interaction of this compound with biological membranes is a complex, concentration-dependent process that begins with monomer partitioning and can culminate in membrane solubilization. This interaction fundamentally alters key membrane properties, such as fluidity and phase behavior, which underlies its utility as a penetration enhancer. However, these same membrane-perturbing effects can trigger significant cellular responses, including Ca2+-dependent signaling pathways that can lead to inflammation and apoptosis. A thorough understanding of these molecular-level events is crucial for the rational design of safe and effective drug delivery systems and cosmetic formulations. Further research is warranted to obtain more specific quantitative data on the interaction of this compound with well-defined model and biological membranes to better predict its in vivo behavior and biological consequences.

References

- 1. GSRS [precision.fda.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Temperature- and surfactant-induced membrane modifications that alter Listeria monocytogenes nisin sensitivity by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic studies on surfactant-induced membrane permeability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the fluorescence anisotropy of labelled membranes submitted to a shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Changes in intracellular calcium and glutathione in astrocytes as the primary mechanism of amyloid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for PEG-8 Laurate in Nanoemulsion Formulation and Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-8 laurate is a nonionic surfactant widely utilized in the pharmaceutical and cosmetic industries for its excellent emulsifying, stabilizing, and solubilizing properties.[1][2] Its amphiphilic nature, arising from the esterification of lauric acid with polyethylene (B3416737) glycol, makes it an effective agent for reducing interfacial tension between oil and water phases, a critical factor in the formation of stable nanoemulsions. With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 12.8, this compound is particularly well-suited for creating oil-in-water (O/W) nanoemulsions, which are promising drug delivery systems for enhancing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3]

These application notes provide a comprehensive guide to utilizing this compound for the formulation and stabilization of nanoemulsions. Detailed protocols for preparation and characterization are outlined to assist researchers in developing robust and effective drug delivery systems.

Key Properties of this compound for Nanoemulsion Formulation

| Property | Value/Description | Significance in Nanoemulsion Formulation |

| Chemical Name | Polyoxyethylene (8) Monolaurate | The polyethylene glycol chain provides hydrophilicity, while the laurate tail imparts lipophilicity. |

| Appearance | Clear to slightly yellowish liquid | Ease of handling and incorporation into liquid formulations. |

| HLB Value | ~12.8 | Ideal for promoting the formation of stable oil-in-water (O/W) nanoemulsions. |

| Solubility | Water-soluble | Facilitates the formation of the continuous aqueous phase in O/W nanoemulsions. |

| Ionic Nature | Nonionic | Offers broad compatibility with other excipients and is less susceptible to pH changes. |

| Function | Emulsifier, Stabilizer, Solubilizer, Penetration Enhancer[4] | Reduces interfacial tension, prevents droplet coalescence, increases the solubility of lipophilic drugs, and can enhance drug permeation across biological membranes.[4] |

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Nanoemulsion using High-Pressure Homogenization (HPH)

This protocol describes a high-energy method for producing a nanoemulsion with a small droplet size and narrow size distribution.

Materials:

-

Oil Phase: Caprylic/Capric Triglyceride (e.g., Miglyol® 812)

-

Aqueous Phase: Deionized Water

-

Surfactant: this compound

-

Co-surfactant (Optional): Propylene Glycol

-

Active Pharmaceutical Ingredient (API): (Lipophilic drug of choice)

Equipment:

-

High-pressure homogenizer

-

High-shear mixer (e.g., Ultra-Turrax)

-

Magnetic stirrer and stir bars

-

Beakers and graduated cylinders

-

Analytical balance

Procedure:

-

Preparation of the Oil Phase:

-

Accurately weigh the required amount of the oil phase (e.g., 10% w/w).

-

If applicable, dissolve the lipophilic API in the oil phase with gentle heating and stirring until a clear solution is obtained.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the required amount of deionized water (e.g., 80% w/w).

-

Add the this compound (e.g., 8% w/w) and the optional co-surfactant (e.g., 2% w/w) to the water.

-

Stir the mixture until the surfactant and co-surfactant are completely dissolved.

-

-

Formation of the Coarse Emulsion:

-

While stirring the aqueous phase with a high-shear mixer at a moderate speed (e.g., 5000 rpm), slowly add the oil phase.

-

Continue mixing for 10-15 minutes to form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through the high-pressure homogenizer.

-

Set the homogenization pressure to a high level (e.g., 15,000 to 20,000 psi).

-

Recirculate the emulsion through the homogenizer for a set number of cycles (e.g., 5-10 cycles) to achieve the desired droplet size and uniformity.[5]

-

Cool the system as necessary to prevent overheating during the process.

-

-

Final Product:

-

Collect the resulting nanoemulsion, which should appear as a translucent or milky-white liquid.

-

Store the nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for further characterization and stability studies.

-

Protocol 2: Characterization of the this compound-Based Nanoemulsion

1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the PDI, which indicates the breadth of the size distribution. Zeta potential measurement determines the surface charge of the droplets, which is a key indicator of colloidal stability.

-

Procedure:

-

Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample into a disposable cuvette.

-

Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

-

Perform the measurements in triplicate and report the average values with standard deviation.

-

2. Morphological Analysis (Transmission Electron Microscopy - TEM):

-

Principle: TEM provides direct visualization of the nanoemulsion droplets, confirming their size and spherical shape.

-

Procedure:

-

Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

-

Remove the excess sample with filter paper.

-

Apply a drop of a suitable negative staining agent (e.g., phosphotungstic acid) for contrast.

-

Allow the grid to air-dry completely.

-

Observe the sample under a transmission electron microscope.

-

3. Stability Studies:

-

Principle: To assess the physical stability of the nanoemulsion over time and under different stress conditions.

-

Procedures:

-

Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months).[6][7] Periodically measure the particle size, PDI, and zeta potential to monitor for any changes, such as droplet aggregation or creaming.[6]

-

Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (room temperature for 24 hours).[7] After each cycle, visually inspect for phase separation and measure the particle size and PDI.

-

Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3000-5000 rpm) for a specific duration (e.g., 30 minutes) to assess its resistance to creaming or sedimentation.[6]

-

Representative Data

The following table presents hypothetical, yet plausible, data for a nanoemulsion formulated with this compound according to the protocol above. These values are representative of a stable and well-formulated nanoemulsion.

| Formulation Parameter | Value |

| Oil Phase Concentration | 10% (w/w) |

| This compound Concentration | 8% (w/w) |

| Co-surfactant Concentration | 2% (w/w) |